GNF179

概要

説明

GNF179は、イミダゾロピペラジン系に属する低分子医薬品です。特にマラリア原虫のPlasmodium falciparumとPlasmodium vivaxに対して、抗マラリア薬として大きな可能性を示しています。 This compoundは、マラリア原虫の有性生殖サイクルの進行を阻害する能力で知られており、マラリア感染阻止療法の有望な候補となっています .

合成方法

This compoundの合成には、8,8-ジメチルイミダゾロピペラジンアナログの調製が含まれます合成に使用される特定の反応条件や試薬は、公開文献では広く公開されていませんが、そのプロセスは一般的に標準的な有機合成技術が含まれます .

生化学分析

Biochemical Properties

In biochemical reactions, GNF179 interacts with various enzymes, proteins, and other biomolecules. In wild-type parasites, this compound treatment down-regulated lipase enzymes . Furthermore, this compound repressed the expression of Acyl CoA Synthetase, export lipase 1, and esterase enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound treatment affected enzymes leading to lipid metabolism, transport, and synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . In particular, this compound treatment down-regulated two metabolic pathways: the hydrolysis of Phosphoinositol 4,5-bipohosphate (PIP2) that produce diacyglycerol (DAG) and the cytosolic calcium Ca2+ homeostasis .

準備方法

The synthesis of GNF179 involves the preparation of an 8,8-dimethyl imidazolopiperazine analogSpecific reaction conditions and reagents used in the synthesis are not widely disclosed in public literature, but the process generally involves standard organic synthesis techniques .

化学反応の分析

GNF179は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化される可能性がありますが、その酸化生成物に関する詳細な研究は限られています。

科学研究における用途

This compoundには、いくつかの科学研究における用途があります。

化学: イミダゾロピペラジン誘導体の研究における参照化合物として使用されます。

生物学: this compoundは、特にPlasmodium falciparumの有性段階を理解する上で、マラリア原虫のライフサイクルの研究に使用されます。

医学: この化合物は、抗マラリア薬としての可能性について調査されており、研究ではマラリア感染を阻止する効果が示されています。

産業: This compoundは、新しい抗マラリア療法の開発と、感染阻止活性を有する化合物のスクリーニングに使用されます

科学的研究の応用

Antimalarial Efficacy

Mechanism of Action

GNF179 targets the intracellular secretory pathway in malaria parasites. Studies indicate that it affects gene expression significantly in wild-type P. falciparum but shows minimal impact on resistant mutants, suggesting a specific mechanism that may be exploited for therapeutic purposes. For instance, exposure to this compound resulted in the downregulation of key metabolic pathways in wild-type parasites, including fatty acid biosynthesis and degradation .

In Vitro and In Vivo Studies

- In Vitro Studies : this compound demonstrates potent activity against P. falciparum, with an IC50 value as low as 3.3 nM in certain strains, indicating strong efficacy . Comparative studies have shown that this compound is effective against both asexual blood-stage infections and gametocytes, which are crucial for transmission blocking .

- In Vivo Studies : In experiments with P. berghei ANKA-infected mice, this compound was administered at varying doses (30 mg/kg and 100 mg/kg), leading to significant reductions in parasitemia . These results underscore its potential for treating malaria in animal models.

Resistance Mechanisms

Resistance to this compound has been documented, primarily associated with mutations in the pfcarl gene. Specific mutations can lead to substantial increases in the IC50 values (up to 274-fold), indicating a robust mechanism of resistance that could complicate treatment strategies . The introduction of specific mutations into wild-type strains has demonstrated that these genetic changes are sufficient to confer resistance, highlighting the need for ongoing surveillance of resistance patterns in malaria treatment .

Clinical Trials and Future Directions

This compound is currently undergoing clinical evaluation, including phase II trials aimed at assessing its safety and efficacy in human subjects. Preliminary results show promising parasitological responses, suggesting that this compound could be a viable option for malaria treatment alongside existing therapies like artemisinin-based combinations .

Summary of Key Findings

| Study Aspect | Details |

|---|---|

| Class | Imidazolopiperazine |

| Target Parasites | Plasmodium falciparum, Plasmodium ovale |

| IC50 Values | As low as 3.3 nM for certain strains |

| Resistance Mechanisms | Mutations in pfcarl gene associated with increased resistance |

| In Vivo Efficacy | Significant reduction in parasitemia observed in P. berghei-infected mice |

| Clinical Trials | Phase II trials ongoing; promising early results reported |

Case Studies

- Transcriptomic Analysis : A study analyzing differential gene expression between wild-type and resistant mutant P. falciparum revealed that this compound selectively downregulates genes involved in critical metabolic pathways while sparing resistant mutants from similar effects .

- Resistance Characterization : Research involving engineered mutant strains demonstrated that specific amino acid changes in the pfcarl gene led to substantial increases in resistance to this compound, emphasizing the importance of genetic factors in therapeutic outcomes .

- Combination Therapies : Investigations into combination therapies involving this compound and other antimalarials have shown potential synergistic effects, which may enhance overall treatment efficacy and reduce the likelihood of resistance development .

作用機序

GNF179は、Plasmodium falciparumの細胞内分泌経路を標的にすることで作用を発揮します。タンパク質輸送を阻害し、新しい透過経路の確立を阻止し、小胞体拡張を引き起こします。 この機序は、標準的な抗マラリア化合物とは異なり、this compoundは小胞体依存性タンパク質処理を研究するための貴重なツールとなっています .

類似化合物との比較

GNF179は、KAF156(ガナプラシド)などの他のイミダゾロピペラジン化合物と密接に関連しています。両方の化合物は、Plasmodiumの無症候性の無性血中ステージ感染に効果があり、感染阻止特性を持っています。 this compoundは、細胞内分泌経路の特異的な阻害と、小胞体拡張を引き起こす能力が特徴です .

類似化合物

- KAF156(ガナプラシド)

- ピペラキン

- ジヒドロアルテミシニン

- アトバクオン

生物活性

GNF179 is a novel antimalarial compound belonging to the imidazolopiperazine class, which has shown promising biological activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, resistance profiles, and implications for treatment.

This compound exhibits its antimalarial effects primarily by targeting critical metabolic pathways in P. falciparum. Research indicates that this compound disrupts protein export and mitochondrial function within the parasite:

- Protein Export Inhibition : this compound has been shown to impair the export of essential proteins from the parasite, which is crucial for its survival and replication. The compound affects the trafficking of proteins such as SERA5, leading to reduced expression levels in treated parasites compared to controls .

- Mitochondrial Targeting : Studies suggest that this compound targets mitochondrial metabolism, particularly affecting the tricarboxylic acid (TCA) cycle and electron transport chain (ETC) functions. This disruption leads to increased oxidative stress within the parasite, contributing to its death .

Efficacy Against Different Stages of Plasmodium falciparum

This compound has demonstrated potent activity against multiple stages of the P. falciparum life cycle:

- Asexual Blood Stages : The compound is particularly effective against early blood stages, with an EC50 value as low as 9 nM in wild-type strains. This potency is maintained across various asexual stages, including ring and trophozoite forms .

- Gametocyte Activity : this compound also exhibits transmission-blocking properties by affecting gametocyte development. However, mutations in the pfcarl gene have been linked to increased resistance in these sexual stages, indicating that genetic variability can influence treatment outcomes .

Resistance Mechanisms

Resistance to this compound has been observed in certain P. falciparum strains, primarily associated with mutations in specific genes:

- Mutations in pfcarl : Variants in this gene correlate with significant resistance to this compound, with resistant strains showing an EC50 increase from 9 nM (wild-type) to 2.55 µM (mutant) for gametocyte forms . This highlights the importance of monitoring genetic changes within parasite populations.

- Transcriptional Stability : Interestingly, studies show that resistant mutants maintain stable gene expression profiles when exposed to this compound, suggesting a potential mechanism by which they evade drug action .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

特性

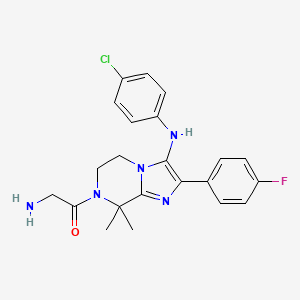

IUPAC Name |

2-amino-1-[3-(4-chloroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN5O/c1-22(2)21-27-19(14-3-7-16(24)8-4-14)20(26-17-9-5-15(23)6-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSKTWYDIHJITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。